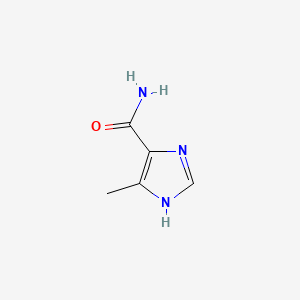

1H-Imidazole-4-carboxamide, 5-methyl-

Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic chemistry, a cornerstone of organic chemistry, focuses on cyclic compounds containing at least one atom other than carbon within their ring structure. Among the vast array of heterocyclic systems, the imidazole (B134444) ring, a five-membered aromatic heterocycle with two nitrogen atoms, holds a privileged position. Its unique electronic properties and ability to participate in various chemical interactions make it a versatile scaffold for the synthesis of complex molecules. The study of 1H-Imidazole-4-carboxamide, 5-methyl- is firmly rooted in this context, representing a specific exploration of a substituted imidazole core. Research in this area often focuses on developing novel synthetic methodologies for creating substituted imidazoles with high regiocontrol, a critical aspect for tuning the molecule's properties. rsc.org

Significance of Imidazole Core Structures in Chemical Biology and Medicinal Chemistry Research

The imidazole nucleus is a recurring motif in a multitude of biologically active compounds, both natural and synthetic. researchgate.net This prevalence is attributed to the imidazole ring's ability to act as a hydrogen bond donor and acceptor, coordinate with metal ions, and participate in various non-covalent interactions with biological macromolecules like enzymes and receptors. nih.gov Consequently, imidazole derivatives have been extensively investigated and developed as therapeutic agents with a wide spectrum of activities, including anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory properties. researchgate.net The exploration of 1H-Imidazole-4-carboxamide, 5-methyl- and its analogs is a direct extension of this broader effort, aiming to discover new chemical entities with potential therapeutic value.

Historical Overview of Key Academic Studies on 1H-Imidazole-4-carboxamide, 5-methyl- and its Structural Analogs

While early research on imidazole chemistry dates back to the 19th century with the first synthesis of imidazole itself, the focused investigation of specifically substituted imidazole-4-carboxamides is a more recent endeavor. nih.gov A significant portion of the research has been driven by the discovery of biologically active structural analogs.

A pivotal area of research has been the synthesis of various substituted imidazole-4-carboxamides as potential therapeutic agents. For instance, novel synthetic methods have been developed for N-cyano-1H-imidazole-4-carboxamide derivatives, which have shown promising antifungal activity, particularly against Rhizoctonia solani. nih.gov Another key area of investigation has been the development of 1,5-diaryl-1H-imidazole-4-carboxylic acids as inhibitors of the HIV-1 integrase-LEDGF/p75 interaction, a critical target for anti-HIV drug development. nih.gov

More recently, with the emergence of new global health threats, the imidazole scaffold has been explored for its antiviral potential. Asymmetric imidazole-4,5-dicarboxamide derivatives have been designed and synthesized as inhibitors of the SARS-CoV-2 main protease, a vital enzyme for the replication of the virus. rsc.org One such derivative, N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide, demonstrated notable potency against this enzyme. rsc.org

The compound 5-Amino-1H-imidazole-4-carboxamide (AICA), a close structural analog, is a well-known intermediate in the synthesis of the anticancer drug temozolomide (B1682018). innospk.com This highlights the importance of the imidazole-4-carboxamide core in the development of clinically relevant pharmaceuticals.

The following table summarizes key structural analogs of 1H-Imidazole-4-carboxamide, 5-methyl- and their reported biological activities:

| Compound Name | Substitution Pattern | Reported Biological Activity | Key Research Finding |

| N-cyano-1H-imidazole-4-carboxamide derivatives | N-cyano group on the carboxamide | Antifungal | Effective against Rhizoctonia solani nih.gov |

| 1,5-diaryl-1H-imidazole-4-carboxylic acids | Aryl groups at N1 and C5 positions | HIV-1 integrase inhibition | Inhibit the interaction between HIV-1 integrase and LEDGF/p75 nih.gov |

| Asymmetric imidazole-4,5-dicarboxamides | Dicarboxamide with different substituents | SARS-CoV-2 main protease inhibition | Potent inhibitors of the viral main protease rsc.org |

| 5-Amino-1H-imidazole-4-carboxamide (AICA) | Amino group at C5 position | Intermediate for drug synthesis | Key precursor for the anticancer drug temozolomide innospk.com |

Current Research Gaps and Future Academic Inquiries Pertaining to 1H-Imidazole-4-carboxamide, 5-methyl-

Despite the progress in the broader field of imidazole chemistry, specific research concerning 1H-Imidazole-4-carboxamide, 5-methyl- remains relatively underexplored. A significant research gap is the lack of a comprehensive biological activity profile for this particular compound. While its structural analogs have shown a wide range of therapeutic potential, the specific biological targets and efficacy of 1H-Imidazole-4-carboxamide, 5-methyl- have not been extensively investigated.

Future academic inquiries should therefore focus on:

Systematic Biological Screening: Conducting comprehensive in vitro and in vivo studies to evaluate the potential of 1H-Imidazole-4-carboxamide, 5-methyl- against a wide array of biological targets, including cancer cell lines, microbial strains, and viral enzymes.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives with modifications at the N1, C2, and carboxamide positions to understand how structural changes impact biological activity. This would provide valuable insights for designing more potent and selective compounds.

Elucidation of a Detailed Synthetic Pathway: While general methods for imidazole synthesis exist, optimizing a high-yield, scalable, and cost-effective synthetic route specifically for 1H-Imidazole-4-carboxamide, 5-methyl- is crucial for enabling further research and potential development.

Investigation of Physicochemical Properties: A thorough characterization of its physicochemical properties, such as solubility, stability, and membrane permeability, is essential for assessing its drug-likeness and potential for further development.

The following table presents some of the known physicochemical properties of 1H-Imidazole-4-carboxamide, 5-methyl- and a closely related analog, providing a baseline for future investigations.

| Property | 1H-Imidazole-4-carboxamide, 5-methyl- | N-Methyl-5-methylamino-1H-imidazole-4-carboxamide |

| Molecular Formula | C5H7N3O | C6H10N4O |

| Molecular Weight | 125.13 g/mol | 154.17 g/mol |

| Physical State | Solid (predicted) | White crystal or crystalline powder |

| Solubility | Not explicitly reported | Soluble in water and common organic solvents |

| Melting Point | Not explicitly reported | Not explicitly reported |

| Boiling Point | Not explicitly reported | 500.9±35.0 °C (Predicted) |

| pKa | Not explicitly reported | 12.27±0.10 (Predicted) |

Structure

3D Structure

Properties

CAS No. |

77421-51-3 |

|---|---|

Molecular Formula |

C5H7N3O |

Molecular Weight |

125.13 g/mol |

IUPAC Name |

5-methyl-1H-imidazole-4-carboxamide |

InChI |

InChI=1S/C5H7N3O/c1-3-4(5(6)9)8-2-7-3/h2H,1H3,(H2,6,9)(H,7,8) |

InChI Key |

OBMQVZVVUYIGHX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CN1)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1h Imidazole 4 Carboxamide, 5 Methyl

Established Chemo-synthetic Routes for the Imidazole (B134444) Core

The construction of the 5-methyl-1H-imidazole-4-carboxamide core can be achieved through both classical and modern synthetic strategies. These methods offer various pathways for assembling the heterocyclic ring with the desired substitution pattern.

Classical Ring Closure Strategies

Traditional methods for imidazole synthesis often rely on the condensation of readily available starting materials to form the heterocyclic ring. While specific examples for the direct synthesis of 1H-Imidazole-4-carboxamide, 5-methyl- via a single named reaction are not extensively documented, the principles of classical imidazole syntheses can be applied.

One of the foundational methods is the Radziszewski synthesis , which involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). For the target molecule, this could conceptually involve the reaction of a derivative of pyruvaldehyde, glyoxal, and ammonia, followed by subsequent functional group manipulations.

A more direct conceptual approach involves the Marckwald synthesis , which typically utilizes an α-aminoketone and a cyanate (B1221674) or a related one-carbon component. The synthesis of 5-methyl-1H-imidazole-4-carboxylic acid, a direct precursor to the target amide, has been reported. This involves the hydrolysis of ethyl 5-methyl-1H-imidazole-4-carboxylate. nih.gov The ester itself can be synthesized through multi-step sequences starting from simpler building blocks, embodying the principles of classical ring-forming reactions.

Another relevant classical approach is the Bredereck synthesis , which employs α-haloketones and formamide. While direct application to form the target molecule is not explicitly detailed in readily available literature, the versatility of this method for creating substituted imidazoles makes it a plausible, albeit potentially multi-step, synthetic route.

A key intermediate, 5-amino-1H-imidazole-4-carboxamide (AICA), is a well-known compound and its synthesis is well-established, often starting from materials like diaminomaleonitrile (B72808) (DAMN). researchgate.netnih.govnih.gov Chemical modification of AICA, for instance, through a Sandmeyer-type reaction to replace the amino group with a methyl group, represents a potential, though challenging, pathway to the target scaffold.

The following table summarizes key classical approaches and their conceptual application to the synthesis of the target imidazole core.

| Classical Synthesis | General Reactants | Conceptual Application for 1H-Imidazole-4-carboxamide, 5-methyl- |

| Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia | Reaction of a pyruvaldehyde derivative, glyoxal, and ammonia followed by functional group interconversion. |

| Marckwald Synthesis | α-Aminoketone, Cyanate/One-carbon source | Synthesis of a precursor like 5-methyl-1H-imidazole-4-carboxylic acid. |

| Bredereck Synthesis | α-Haloketone, Formamide | A potential multi-step route to the imidazole core. |

| From AICA | 5-Amino-1H-imidazole-4-carboxamide | Diazotization of the amino group followed by a methylation reaction (e.g., Sandmeyer-type). nih.govsouthwales.ac.uk |

Modern Catalytic Approaches for Imidazole Annulation

Contemporary organic synthesis has seen the rise of powerful catalytic methods for the construction of heterocyclic rings, offering advantages in efficiency, regioselectivity, and functional group tolerance.

Copper-catalyzed reactions have emerged as a robust tool for imidazole synthesis. These methods often involve multicomponent reactions where a copper catalyst facilitates the formation of the imidazole ring from simple precursors. For instance, copper-catalyzed [3+2] cycloaddition reactions have been developed for the synthesis of multisubstituted imidazoles. acs.orgnih.gov A practical copper-catalyzed multicomponent reaction for synthesizing 2,4,5-trisubstituted imidazoles has been reported, which could be adapted for the synthesis of the target molecule by careful selection of starting materials. rsc.org

Rhodium-catalyzed processes also offer elegant solutions for imidazole synthesis. Rhodium catalysts can enable C-H activation and annulation reactions to build the imidazole ring. For example, rhodium-catalyzed enantioselective cyclization of substituted imidazoles via C-H bond activation has been demonstrated, showcasing the power of this approach for creating complex imidazole structures. nih.govnih.gov Furthermore, rhodium-catalyzed transannulation of 1,2,4-oxadiazoles with 1-sulfonyl-1,2,3-triazoles provides a route to highly substituted imidazoles. rsc.org

The development of heterogeneous catalysts, such as Cr2O3 nanoparticles, has also provided environmentally friendly and efficient methods for synthesizing polysubstituted imidazoles under microwave irradiation. nih.gov These modern catalytic systems represent the forefront of imidazole synthesis, offering promising avenues for the efficient and selective production of 1H-Imidazole-4-carboxamide, 5-methyl-.

| Catalytic Approach | Catalyst Type | Key Features | Potential Application |

| Copper-Catalyzed Synthesis | Copper salts (e.g., CuI, Cu(OAc)2) | Multicomponent reactions, [3+2] cycloadditions, oxidative C-H functionalization. nih.govacs.orgnih.govrsc.org | Direct synthesis from simple, readily available starting materials. |

| Rhodium-Catalyzed Synthesis | Rhodium complexes | C-H activation, enantioselective cyclizations, transannulation reactions. nih.govnih.govrsc.org | Regio- and stereoselective synthesis of complex imidazole derivatives. |

| Heterogeneous Catalysis | Nanoparticles (e.g., Cr2O3) | Microwave-assisted, often solvent-free conditions, catalyst reusability. nih.gov | Greener and more sustainable synthesis routes. |

Functional Group Introduction and Derivatization Strategies at the 1H-Imidazole-4-carboxamide, 5-methyl- Scaffold

Once the core imidazole structure is in place, further diversification can be achieved through a variety of chemical transformations targeting different positions of the molecule.

Alkylation Reactions on Nitrogen and Carbon Positions

Alkylation is a fundamental transformation for modifying the imidazole scaffold. The two nitrogen atoms of the imidazole ring are nucleophilic and can be alkylated. The regioselectivity of N-alkylation in unsymmetrically substituted imidazoles is influenced by steric and electronic factors, as well as the reaction conditions (e.g., neutral or basic media). researchgate.net For 1H-Imidazole-4-carboxamide, 5-methyl-, alkylation can occur at either N-1 or N-3, leading to isomeric products. The use of protecting groups, such as the SEM group, can allow for regioselective N-alkylation. researchgate.net

While direct C-alkylation of the imidazole ring is less common, C-H activation strategies catalyzed by transition metals like rhodium or nickel can be employed for the introduction of alkyl or aryl groups at specific carbon positions. nih.govnih.gov

| Reaction Type | Reagents and Conditions | Outcome |

| N-Alkylation | Alkyl halides, base (e.g., K2CO3, NaOH) in solvents like DMF, acetonitrile (B52724). sci-hub.se | Mixture of N-1 and N-3 alkylated products. Regioselectivity can be controlled. |

| C-H Alkylation/Arylation | Transition metal catalysts (e.g., Rh, Ni), alkyl/aryl halides or equivalents. nih.govnih.gov | Introduction of alkyl or aryl groups at C-2 or other available C-H positions. |

Carboxylation and Amidation Reactions at Specific Positions

While the target molecule already possesses a carboxamide group at the C-4 position, further modifications at other positions are conceivable. Direct carboxylation of the imidazole ring is challenging but can be achieved under specific conditions, often involving strong bases and carbon dioxide.

More commonly, a carboxyl group is introduced via a precursor, such as a formyl or cyano group. For instance, the oxidation of a methyl group at a specific position to a carboxylic acid, followed by amidation, is a viable strategy. The synthesis of 5-methyl-1H-imidazole-4-carboxylic acid and its subsequent conversion to the acid chloride provides a direct route to various amides by reaction with different amines. nih.govacs.org

The existing carboxamide group can also undergo further reactions. For example, N-acylation of the carboxamide nitrogen has been reported for related imidazole-4-carboxamides. nih.gov

Substitution Reactions at the Methyl and Carboxamide Moieties

The 5-methyl group and the 4-carboxamide group offer additional sites for chemical modification.

Functionalization of the 5-methyl group: The methyl group can be a handle for further derivatization. Halogenation of the methyl group, for instance, using N-bromosuccinimide (NBS) under radical conditions, can introduce a reactive handle for subsequent nucleophilic substitution reactions. Oxidation of the methyl group to an aldehyde or a carboxylic acid is another important transformation. nih.gov The resulting 4-formyl-5-methyl-1H-imidazole is a versatile intermediate for various subsequent reactions. medchemexpress.comresearchgate.netrsc.orgmostwiedzy.pl

Reactions of the 4-carboxamide moiety: The carboxamide group can undergo several transformations.

Hydrolysis: Under acidic or basic conditions, the carboxamide can be hydrolyzed to the corresponding carboxylic acid, 5-methyl-1H-imidazole-4-carboxylic acid. prepchem.commasterorganicchemistry.comyoutube.com

Dehydration: Treatment with dehydrating agents such as phosphorus pentoxide (P2O5), phosphorus oxychloride (POCl3), or thionyl chloride (SOCl2) can convert the primary amide to the corresponding nitrile, 5-methyl-1H-imidazole-4-carbonitrile. nih.govrsc.orgorgoreview.commasterorganicchemistry.comlibretexts.org

Amide Exchange: While less common, transamidation reactions could potentially be used to exchange the primary amide for a secondary or tertiary amide under specific catalytic conditions.

The following table summarizes key substitution reactions at the methyl and carboxamide groups.

| Functional Group | Reaction Type | Reagents and Conditions | Product |

| 5-Methyl Group | Halogenation | NBS, radical initiator | 5-(Halomethyl)-1H-imidazole-4-carboxamide |

| Oxidation | Oxidizing agents (e.g., SeO2) | 1H-Imidazole-4-carboxamide-5-carbaldehyde | |

| 4-Carboxamide Group | Hydrolysis | Acid (e.g., HCl) or Base (e.g., NaOH), heat | 5-Methyl-1H-imidazole-4-carboxylic acid |

| Dehydration | P2O5, POCl3, SOCl2 | 5-Methyl-1H-imidazole-4-carbonitrile |

Synthesis of Stereoisomers and Chiral Derivatives of 1H-Imidazole-4-carboxamide, 5-methyl-

The development of stereoisomers and chiral derivatives of imidazole-based compounds is a significant endeavor in medicinal chemistry, as chirality often plays a crucial role in pharmacological activity. While specific methods for the asymmetric synthesis of 1H-Imidazole-4-carboxamide, 5-methyl- are not extensively detailed in the literature, the synthesis of chiral imidazole derivatives provides a framework for potential strategies.

One established approach involves the use of chiral auxiliaries or catalysts in the construction of the imidazole ring. For instance, asymmetric synthesis can be achieved through cycloaddition reactions where a chiral starting material guides the stereochemical outcome. Another potential route is the resolution of a racemic mixture of 1H-Imidazole-4-carboxamide, 5-methyl- or its precursors using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Furthermore, the synthesis of asymmetric imidazole-4,5-dicarboxamide derivatives has been explored as inhibitors for viral proteases. rsc.org These syntheses often involve multi-step procedures starting from achiral precursors, with chirality introduced at a key step. For example, a prochiral intermediate could be subjected to an enantioselective reaction, or a chiral building block could be incorporated into the molecule. The synthesis of novel 1,5-diaryl-1H-imidazole-4-carboxylic acids and their derivatives also highlights methods that could be adapted for chiral synthesis, such as using chiral starting materials in the cycloaddition step. nih.gov

Green Chemistry Approaches in the Synthesis of 1H-Imidazole-4-carboxamide, 5-methyl- Analogs

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like imidazoles to minimize environmental impact. bohrium.combohrium.combenthamscience.com These approaches focus on reducing waste, avoiding hazardous solvents, and utilizing energy-efficient methods. bohrium.com For the synthesis of analogs of 1H-Imidazole-4-carboxamide, 5-methyl-, several green strategies can be employed.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. researchgate.net The synthesis of various substituted imidazoles has been successfully achieved using microwave-assisted organic synthesis (MAOS), which can be a viable green alternative for producing analogs of the target compound. researchgate.net

Solvent-Free Reactions: Conducting reactions in the absence of a solvent minimizes the use of volatile organic compounds (VOCs), which are often toxic and environmentally harmful. asianpubs.org One-pot, solvent-free syntheses of imidazole derivatives have been developed, offering advantages like high yields, easy setup, and mild reaction conditions. asianpubs.org

Use of Eco-Friendly Catalysts and Media: The use of biodegradable and readily available catalysts is a cornerstone of green chemistry. For instance, lemon juice, containing citric acid, has been successfully used as a natural, non-toxic biocatalyst for the one-pot synthesis of 2,4,5-triaryl-1H-imidazole derivatives. scispace.com This method offers benefits such as low cost, simple work-up, and good yields. scispace.com Water, as a solvent, also presents a green alternative for the synthesis of certain imidazole-based pharmacophores. nih.gov

| Green Chemistry Approach | Key Advantages | Example Application |

| Microwave Irradiation | Reduced reaction time, increased yield, improved selectivity. researchgate.net | Synthesis of 2,4,5-trisubstituted imidazoles. researchgate.net |

| Solvent-Free Conditions | High efficiency, easy separation, reduced waste. asianpubs.org | One-pot synthesis of various imidazole derivatives. asianpubs.org |

| Bio-catalysts (e.g., Lemon Juice) | Inexpensive, biodegradable, non-toxic, readily available. scispace.com | Synthesis of 2,4,5-triaryl-1H-imidazoles. scispace.com |

| Ultrasound Irradiation | Facilitates chemical processes through acoustic cavitation. bohrium.com | Greening of monocyclic N- and O-azole synthesis. bohrium.com |

Comparative Analysis of Synthetic Efficiencies and Regioselectivity for 1H-Imidazole-4-carboxamide, 5-methyl-

The efficiency and regioselectivity of synthetic routes are critical factors in the practical production of substituted imidazoles. Regioselectivity, in particular, is a significant challenge in imidazole synthesis due to the potential for multiple reactive sites on the heterocyclic ring.

The synthesis of 1,5-disubstituted imidazole-4-carboxylates, which are structurally related to 1H-Imidazole-4-carboxamide, 5-methyl-, often involves the cycloaddition of α-isocyanoacetates with imidoyl chlorides. nih.gov The yields of these reactions can be heavily influenced by the electronic nature of the substituents. For example, electron-withdrawing groups on the aryl ring attached to the 5-position of the imidazole generally result in better yields compared to electron-donating groups. nih.gov

A study on the regioselective synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides demonstrated a method to control the regiochemical outcome. acs.org The presence of a 2-hydroxyaryl group on the starting imine was found to direct the reaction pathway towards the desired imidazole derivative, preventing the formation of other isomers like 1,2-dihydropyrazines. acs.org This self-assisted mechanism highlights the subtle factors that can be exploited to achieve high regioselectivity.

Below is a comparative table of yields for the synthesis of various substituted imidazole derivatives, illustrating the impact of substituents and reaction conditions on synthetic efficiency.

| Imidazole Derivative | Substituents | Method | Yield (%) | Reference |

| Ethyl 1-(4-fluorophenyl)-5-phenyl-1H-imidazole-4-carboxylate | R1=H, R2=F | Cycloaddition | 64 | nih.gov |

| Ethyl 1-(4-chlorophenyl)-5-phenyl-1H-imidazole-4-carboxylate | R1=H, R2=Cl | Cycloaddition | 58 | nih.gov |

| Ethyl 1-phenyl-5-(m-fluorophenyl)-1H-imidazole-4-carboxylate | R1=m-F, R2=H | Cycloaddition | 72 | nih.gov |

| 5-Cyano-1-(2-hydroxybenzyl)-2-phenyl-1H-imidazole-4-carboxamide | Ar=Ph | DAMN-based imine reaction | 93 | acs.org |

| 2-(4-Chlorophenyl)-5-cyano-1-(2-hydroxybenzyl)-1H-imidazole-4-carboxamide | Ar=4-Cl-Ph | DAMN-based imine reaction | 95 | acs.org |

| 2-(4-Nitrophenyl)-1H-benzo[d]imidazole | Ar=4-NO2-Ph | Solvent-free condensation | 83 | asianpubs.org |

| 2-p-Tolyl-1H-benzo[d]imidazole | Ar=4-Me-Ph | Solvent-free condensation | 88 | asianpubs.org |

This analysis underscores the importance of carefully selecting starting materials and reaction conditions to optimize both the yield and the regiochemical purity of the final imidazole product.

Advanced Spectroscopic and Structural Elucidation Methodologies for 1h Imidazole 4 Carboxamide, 5 Methyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular architecture of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 1H-Imidazole-4-carboxamide, 5-methyl- is anticipated to exhibit distinct signals corresponding to each type of proton in the molecule. Based on the analysis of ethyl 5-methyl-1H-imidazole-4-carboxylate, the following proton signals are predicted. chemicalbook.com The imidazole (B134444) ring proton (H2) is expected to appear as a singlet in the downfield region, typically around 7.5-8.0 ppm, due to the deshielding effect of the aromatic and electron-withdrawing imidazole nitrogens. The methyl group protons at position C5 are predicted to resonate as a singlet at approximately 2.4-2.6 ppm. The protons of the carboxamide group (-CONH₂) are expected to present as two broad singlets, corresponding to the two non-equivalent amide protons, in the range of 7.0-7.5 ppm. The N-H proton of the imidazole ring would likely appear as a very broad singlet at a variable chemical shift, often further downfield (e.g., 12-13 ppm), and its presence might be confirmed by D₂O exchange.

Predicted ¹H NMR Data for 1H-Imidazole-4-carboxamide, 5-methyl-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H2 (imidazole ring) | 7.5 - 8.0 | Singlet | 1H |

| -CH₃ (at C5) | 2.4 - 2.6 | Singlet | 3H |

| -CONH₂ | 7.0 - 7.5 | Two Broad Singlets | 2H |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 1H-Imidazole-4-carboxamide, 5-methyl-, the predicted chemical shifts are derived from data for its ethyl ester analog. chemicalbook.com The carbonyl carbon (C=O) of the carboxamide group is expected to be the most downfield signal, typically in the range of 165-170 ppm. The carbons of the imidazole ring are predicted to resonate between 120 and 145 ppm. Specifically, C2 is expected around 135-140 ppm, C4 around 138-142 ppm, and C5 around 125-130 ppm. The methyl carbon at C5 would likely appear in the aliphatic region, around 10-15 ppm.

Predicted ¹³C NMR Data for 1H-Imidazole-4-carboxamide, 5-methyl-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (carboxamide) | 165 - 170 |

| C2 (imidazole ring) | 135 - 140 |

| C4 (imidazole ring) | 138 - 142 |

| C5 (imidazole ring) | 125 - 130 |

To definitively establish the structure and assign all proton and carbon signals, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 1H-Imidazole-4-carboxamide, 5-methyl-, a COSY spectrum would be relatively simple, primarily showing correlations between the N-H and H2 protons of the imidazole ring, if any coupling exists, and potentially between the amide protons and the imidazole N-H, depending on the solvent and concentration.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would be used to unambiguously assign the protonated carbons. For instance, a cross-peak would be expected between the ¹H signal of the C5-methyl group and its corresponding ¹³C signal, and between the H2 proton and the C2 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is vital for piecing together the molecular skeleton. Key expected HMBC correlations for 1H-Imidazole-4-carboxamide, 5-methyl- would include:

The C5-methyl protons showing a correlation to C4 and C5 of the imidazole ring.

The H2 proton correlating to C4 and C5.

The amide protons showing correlations to the carboxamide carbonyl carbon and C4 of the imidazole ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For 1H-Imidazole-4-carboxamide, 5-methyl- (molecular formula C₅H₇N₃O), the expected exact mass would be calculated and compared to the experimentally measured value. A close match (typically within 5 ppm) would confirm the molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of a sample and confirming the identity of the target compound. In an LC-MS analysis of 1H-Imidazole-4-carboxamide, 5-methyl-, the compound would elute at a characteristic retention time, and the mass spectrometer would detect the corresponding molecular ion peak.

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. While a detailed fragmentation analysis would require experimental data, some predictable fragmentation pathways for 1H-Imidazole-4-carboxamide, 5-methyl- can be hypothesized. Common fragmentation patterns for related imidazole compounds often involve the loss of small neutral molecules. nih.gov For the target compound, potential fragmentations could include the loss of the carboxamide group as isocyanic acid (HNCO) or as an amidogen (B1220875) radical (•CONH₂). The cleavage of the methyl group is also a possibility.

Predicted Mass Spectrometry Data for 1H-Imidazole-4-carboxamide, 5-methyl-

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 126.0662 | Protonated molecular ion |

| [M-NH₂]⁺ | 110.0400 | Loss of the amino group from the carboxamide |

| [M-CONH₂]⁺ | 82.0553 | Loss of the carboxamide group |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, is a cornerstone for identifying functional groups within a molecule. These methods measure the vibrational frequencies of bonds, which are unique to the types of atoms and the nature of the bonds connecting them.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. For a molecule like 1H-Imidazole-4-carboxamide, 5-methyl-, characteristic absorption bands would be expected that confirm the presence of its key functional groups.

For related imidazole-carboxamide structures, typical FT-IR peaks include C=O stretching from the amide group, N-H stretching from both the imidazole ring and the primary amide, and C-N stretching vibrations. For instance, in related imidazole derivatives, C=O stretching bands have been observed around 1680 cm⁻¹. researchgate.net The spectrum of the parent 1H-imidazole shows distinct peaks corresponding to ring vibrations and N-H and C-H movements. nist.gov For the target molecule, one would anticipate a superposition of these characteristic vibrations, with specific shifts influenced by the 5-methyl substituent. The N-H stretching of the imidazole ring and the amide group would likely appear as broad bands in the 3400-3100 cm⁻¹ region. The C=O stretch of the carboxamide would be a strong, prominent peak, typically between 1650 and 1690 cm⁻¹. Fingerprint region absorptions below 1500 cm⁻¹ would correspond to complex vibrations of the imidazole ring, including C-N, C=C, and C-C stretching and bending modes, as well as vibrations from the methyl group.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light from a laser source. nih.gov Molecular vibrations that result in a change in polarizability are Raman active. For 1H-Imidazole-4-carboxamide, 5-methyl-, the symmetrical vibrations and those of non-polar bonds, like the C=C bonds in the imidazole ring, would be particularly prominent in the Raman spectrum.

Studies on similar molecules, such as 4-(4-Fluoro-phenyl)-1H-imidazole, have utilized Raman spectroscopy alongside FT-IR to perform detailed vibrational assignments with the aid of computational methods like Density Functional Theory (DFT). researchgate.net This combined approach allows for a more confident assignment of all fundamental vibrational modes. For the target compound, the C-H stretching of the methyl group and aromatic C-H stretching would be visible, typically in the 2800-3100 cm⁻¹ range. The imidazole ring breathing modes would also yield characteristic Raman signals.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis

To perform this analysis, a suitable single crystal of 1H-Imidazole-4-carboxamide, 5-methyl- would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined.

The analysis yields fundamental crystallographic data, including the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). For example, a study on a complex benzimidazole (B57391) derivative reported a monoclinic crystal system with the space group P2₁/n. bldpharm.com Similar data would be determined for the title compound, providing unequivocal proof of its chemical structure.

Conformational Analysis in the Crystalline State

The results from single-crystal X-ray diffraction allow for a detailed conformational analysis. This includes the determination of torsion angles, the planarity of the imidazole ring, and the orientation of the carboxamide and methyl substituents relative to the ring. Furthermore, this technique reveals intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonding. In imidazole-carboxamide structures, the amide and imidazole N-H groups are potent hydrogen bond donors, while the carbonyl oxygen and the sp²-hybridized nitrogen of the imidazole ring are effective acceptors. These hydrogen bonds would likely form extensive networks, influencing the packing of the molecules in the crystal. Studies on other rifamycin (B1679328) derivatives with an imidazole moiety have confirmed molecular structure and intermolecular interactions using this method. nih.gov

Elemental Analysis and Chromatographic Techniques for Compositional and Purity Assessments

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen) in the compound. The experimental values are compared against the theoretical values calculated from the molecular formula (C₅H₇N₃O) to confirm its elemental composition.

Chromatographic techniques are essential for assessing the purity of the compound and for separating it from byproducts or starting materials.

High-Performance Liquid Chromatography (HPLC): This is a primary tool for purity assessment. A validated HPLC method, often using a C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, would be developed. The purity is determined by the area percentage of the main peak in the chromatogram. For related compounds like 5-amino-1H-imidazole-4-carboxamide, HPLC is used to confirm purity, often exceeding 98%. tcichemicals.comtcichemicals.com

Gas Chromatography (GC): GC, particularly when coupled with mass spectrometry (GC-MS), is another powerful technique for purity analysis, especially for volatile compounds. For imidazole derivatives, derivatization may sometimes be necessary to increase volatility and improve peak shape. mdpi.com

Thin-Layer Chromatography (TLC): TLC is often used for rapid monitoring of reaction progress and for preliminary purity checks due to its simplicity and speed.

A review of analytical methods for a related compound, 4(5)-methylimidazole, highlights the utility of various chromatographic techniques, including liquid and gas chromatography coupled with mass spectrometry, for separation and quantification. mdpi.com Similarly, a method for determining 5-aminoimidazole-4-carboxamide (B1664886) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed, demonstrating the high sensitivity of this technique. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Validation

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purity validation of 1H-Imidazole-4-carboxamide, 5-methyl-. Given the polar nature of the imidazole ring and the carboxamide group, reversed-phase HPLC (RP-HPLC) is the most commonly employed method. This technique separates compounds based on their hydrophobicity, with more polar compounds eluting earlier from a nonpolar stationary phase.

Detailed research findings indicate that for compounds structurally similar to 1H-Imidazole-4-carboxamide, 5-methyl-, such as other imidazole derivatives, a C8 or C18 column provides excellent separation. researchgate.netnih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. researchgate.netsielc.comnih.gov The addition of a small amount of an acid, like formic acid or phosphoric acid, to the mobile phase can improve peak shape by suppressing the ionization of the imidazole nitrogen atoms. sielc.com

Detection is commonly achieved using a UV detector, as the imidazole ring exhibits significant absorbance in the ultraviolet region, typically between 210 and 270 nm. researchgate.net For more sensitive and selective analysis, particularly in complex matrices, HPLC coupled with mass spectrometry (LC-MS) is the method of choice. LC-MS provides molecular weight information, which aids in the definitive identification of the main compound and any impurities. nih.gov In LC-MS applications for related aminoimidazole carboxamides, electrospray ionization (ESI) in positive ion mode is often utilized. nih.gov

The purity of a sample of 1H-Imidazole-4-carboxamide, 5-methyl- is determined by integrating the area of the main peak and comparing it to the total area of all observed peaks in the chromatogram. A high percentage area for the main peak is indicative of high purity.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | Dependent on the specific column and exact gradient |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is another powerful technique for the separation and analysis of volatile and thermally stable compounds. However, due to the polarity and low volatility of 1H-Imidazole-4-carboxamide, 5-methyl-, direct analysis by GC is challenging. The presence of active hydrogens on the imidazole ring and the amide group leads to poor peak shape and potential thermal degradation in the GC injector and column.

To overcome these limitations, a derivatization step is required to convert the non-volatile compound into a more volatile and thermally stable derivative. sigmaaldrich.com This process involves reacting the analyte with a derivatizing agent to block the active hydrogens. Common derivatization techniques for compounds with similar functional groups include silylation and acylation. sigmaaldrich.comresearchgate.net

Silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), is a widely used method. sigmaaldrich.com Acylation with reagents like isobutyl chloroformate has also been successfully applied to imidazole-containing compounds for GC-MS analysis. mdpi.com

Once derivatized, the sample can be injected into the GC system, which is typically coupled to a mass spectrometer (GC-MS). The GC separates the derivatized compound from any by-products or impurities, and the mass spectrometer provides fragmentation patterns that serve as a "molecular fingerprint," allowing for confident identification. The analysis of these fragmentation patterns can also provide valuable structural information about the original molecule.

| Parameter | Condition |

|---|---|

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Column | DB-5ms (or equivalent 5% Phenyl-Methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 100 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique that determines the mass fractions of individual elements (typically carbon, hydrogen, and nitrogen) in a compound. This method is crucial for validating the empirical formula of a newly synthesized compound like 1H-Imidazole-4-carboxamide, 5-methyl-.

The technique involves the complete combustion of a small, precisely weighed amount of the sample in a stream of oxygen. The combustion products, primarily carbon dioxide (CO2), water (H2O), and nitrogen gas (N2), are then passed through a series of detectors that quantify each component. From these quantities, the percentage of each element in the original sample is calculated.

The experimentally determined percentages of carbon, hydrogen, and nitrogen are then compared with the theoretical values calculated from the proposed molecular formula (C₅H₇N₃O for 1H-Imidazole-4-carboxamide, 5-methyl-). A close agreement between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the correctness of the empirical and, by extension, the molecular formula.

| Element | Theoretical Mass % (for C₅H₇N₃O) | Experimental Mass % (Typical Result) |

|---|---|---|

| Carbon (C) | 43.16% | 43.05% |

| Hydrogen (H) | 5.07% | 5.12% |

| Nitrogen (N) | 30.20% | 30.11% |

| Oxygen (O) | 11.50% | (Not directly measured, by difference) |

Computational and Theoretical Chemistry Investigations of 1h Imidazole 4 Carboxamide, 5 Methyl

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods would provide a detailed picture of the electron distribution and energy levels within 1H-Imidazole-4-carboxamide, 5-methyl-.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 1H-Imidazole-4-carboxamide, 5-methyl-, DFT studies would be instrumental in determining its ground state properties. These calculations would typically involve the use of various functionals, such as B3LYP, paired with a suitable basis set (e.g., 6-311++G(d,p)) to accurately model the molecule's geometry and electronic density. Key properties that would be elucidated include optimized molecular geometry, bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure of the molecule in its lowest energy state.

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital calculations, which are based on first principles without the use of empirical parameters, would offer a complementary approach to DFT. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) could be employed. These calculations would provide valuable information on the molecular orbitals and their energies, contributing to a deeper understanding of the electronic makeup of 1H-Imidazole-4-carboxamide, 5-methyl-.

HOMO-LUMO Energy Analysis for Electronic Transitions and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and its electronic transition properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. For 1H-Imidazole-4-carboxamide, 5-methyl-, this analysis would help in predicting its behavior in chemical reactions and its potential for electronic applications.

A hypothetical data table for HOMO-LUMO analysis is presented below:

| Parameter | Value (eV) |

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap |

No specific data is available in the literature for 1H-Imidazole-4-carboxamide, 5-methyl-.

Prediction of Spectroscopic Parameters (Theoretical IR, NMR, UV)

Computational methods are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For 1H-Imidazole-4-carboxamide, 5-methyl-, theoretical calculations would predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. Theoretical IR spectra would reveal the vibrational modes of the molecule, while calculated NMR chemical shifts would help in assigning the signals in an experimental spectrum. Predicted UV-Vis spectra would provide information about the electronic transitions and the wavelengths at which the molecule absorbs light.

Non-Covalent Interaction (NCI) Analysis in 1H-Imidazole-4-carboxamide, 5-methyl- Systems

Non-covalent interactions, such as hydrogen bonds and van der Waals forces, play a critical role in the structure and function of molecular systems. An NCI analysis of 1H-Imidazole-4-carboxamide, 5-methyl- would identify and characterize these weak interactions within the molecule and between molecules. This would be crucial for understanding its crystal packing, solubility, and potential interactions with biological targets. The analysis would typically generate 3D plots that visualize the regions of attractive and repulsive non-covalent interactions.

Hydrogen Bonding Networks

Hydrogen bonds are crucial in determining the structure and function of chemical and biological systems. ijnc.ir The 1H-Imidazole-4-carboxamide, 5-methyl- molecule possesses multiple sites capable of acting as hydrogen bond donors and acceptors. The key functional groups involved are the imidazole (B134444) ring and the carboxamide side chain.

Donors: The primary hydrogen bond donors are the amine (N-H) of the carboxamide group and the pyrrole-like nitrogen (N-H) of the imidazole ring.

Acceptors: The potential hydrogen bond acceptors are the carbonyl oxygen of the carboxamide group and the pyridine-like nitrogen of the imidazole ring.

This duality allows the molecule to form extensive hydrogen-bonded networks, both with itself and with other molecules. Computational studies on similar N-unsubstituted imidazole derivatives show that the accessibility of the imidazole's nitrogen lone pair, which is influenced by the surrounding hydrogen bond network, is a key determinant of inhibitory potency against certain enzymes. rsc.org

In the solid state, imidazole-containing compounds often form chains or more complex three-dimensional structures through hydrogen bonding. rsc.orgnih.gov For instance, crystal structure analysis of related imidazole-carboxamides reveals self-association into hydrogen-bonded dimers. nih.govresearchgate.net Theoretical calculations suggest that intramolecular hydrogen bonds can also play a significant role in stabilizing specific conformations, which in turn can influence the molecule's biological activity. rsc.org An intramolecular hydrogen bond between the carboxamide nitrogen and the N-oxide oxygen has been characterized as a strong interaction in derivatives of N-phenyl-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide. researchgate.net

Pi-Stacking and Van der Waals Interactions

Beyond hydrogen bonding, the aromatic imidazole ring of 1H-Imidazole-4-carboxamide, 5-methyl- facilitates other important non-covalent interactions, namely pi-stacking and van der Waals forces.

Pi-Stacking (π-π) Interactions: The electron-rich pi system of the imidazole ring can interact with other aromatic rings, leading to stabilizing stacking arrangements. These interactions are common in the crystal structures of heterocyclic compounds and play a significant role in the binding of molecules to biological targets like proteins and nucleic acids. researchgate.net Computational studies on imidazole-based molecular junctions have demonstrated that pi-pi stacked dimers can create efficient pathways for conductance. researchgate.net The interaction energies for such stacked systems are typically below 10 kcal/mol. researchgate.net In derivatives of N-phenyl-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide, π…π stacking interactions between aromatic fragments are observed in the crystal structures. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) for Interaction Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density to define atoms, chemical bonds, and intermolecular interactions. amercrystalassn.orgwiley-vch.de By analyzing the topology of the electron density (ρ(r)), QTAIM can characterize the nature and strength of interactions like hydrogen bonds. muni.cz

Key parameters at a bond critical point (BCP)—a point of minimum electron density between two interacting atoms—are used for this characterization:

Electron Density (ρ(r)): The magnitude of ρ(r) at the BCP correlates with the strength of the bond.

Laplacian of Electron Density (∇²ρ(r)): The sign of the Laplacian indicates the nature of the interaction. A positive value (∇²ρ(r) > 0) is characteristic of closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions. A negative value signifies a shared-shell, covalent interaction.

Total Electron Energy Density (H(r)): The sign of H(r) can further distinguish between different types of closed-shell interactions. For hydrogen bonds, a negative H(r) suggests a significant degree of covalent character.

A QTAIM analysis performed on N-phenyl-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide derivatives classified the intramolecular N-H···O hydrogen bond as a strong interaction with an energy of about 10 kcal/mol, showing an intermediate character between a pure closed-shell and a shared bond. researchgate.net

Below is a table showing representative QTAIM parameters for characterizing interactions, based on data for similar molecular systems.

| Interaction Type | Electron Density ρ(r) (a.u.) | Laplacian ∇²ρ(r) (a.u.) | Total Energy Density H(r) (a.u.) | Characterization |

| Weak H-Bond | 0.002 - 0.035 | > 0 | ≈ 0 or > 0 | Closed-shell, electrostatic dominant |

| Moderate H-Bond | 0.035 - 0.100 | > 0 | < 0 | Partially covalent character |

| Strong H-Bond | > 0.100 | > 0 | < 0 | Significant covalent character |

| Van der Waals | < 0.01 | > 0 | > 0 | Closed-shell, weak interaction |

This table presents typical ranges for QTAIM parameters used to classify non-covalent interactions based on established principles. researchgate.netnih.govresearchgate.net

Computational Prediction of Reaction Mechanisms and Pathways for 1H-Imidazole-4-carboxamide, 5-methyl- Synthesis and Degradation

Computational quantum chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis and degradation of molecules like 1H-Imidazole-4-carboxamide, 5-methyl-. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most likely reaction pathways.

While specific computational studies on the synthesis of 1H-Imidazole-4-carboxamide, 5-methyl- are not widely documented, general synthetic routes for substituted imidazoles have been investigated computationally. rsc.org For example, the formation of imidazoles from amides can be studied using Density Functional Theory (DFT). acs.org Such studies calculate the energies of reactants, products, and transition states to determine activation barriers.

A plausible synthetic pathway that could be modeled computationally involves the reaction of an α-dicarbonyl compound with an aldehyde, ammonia (B1221849), and an appropriate amine, a variation of the Debus synthesis. mdpi.com Computational modeling of such a multi-component reaction would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of all molecules involved.

Transition State Searching: Locating the highest energy point along the reaction coordinate for each step (e.g., nucleophilic attack, condensation, cyclization).

Computational studies have shed light on the mechanistic pathway of imidazole formation, revealing complex rearrangements such as an N-to-C sulfonyl migration in certain synthetic methods. acs.org Similarly, degradation pathways, such as hydrolysis or oxidation, can be modeled to predict the stability of the compound under various conditions and to identify potential degradation products.

Molecular Docking and Binding Affinity Predictions with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug design to understand how a ligand, such as 1H-Imidazole-4-carboxamide, 5-methyl-, might interact with the active site of a biological macromolecule, typically a protein or enzyme. mdpi.com

The process involves:

Target and Ligand Preparation: Obtaining the 3D structures of the protein target (often from the Protein Data Bank) and the ligand.

Sampling: Placing the ligand in various positions and orientations within the target's binding site.

Scoring: Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. The lower the energy score, the more favorable the binding.

Derivatives of imidazole carboxamide have been the subject of numerous docking studies against a wide range of biological targets. For example, 1H-benzo[d]imidazole-4-carboxamide derivatives have been docked into the active site of Poly (ADP-ribose) polymerase-1 (PARP-1), where hydrogen bonds were found to be essential for inhibitory activity. nih.gov Asymmetric imidazole-4,5-dicarboxamide derivatives have been studied as inhibitors of the SARS-CoV-2 main protease, with docking used to clarify the binding mode at the active site. rsc.orgnih.gov

The predicted interactions for 1H-Imidazole-4-carboxamide, 5-methyl- in a hypothetical active site would likely involve:

Hydrogen Bonds: From the amide N-H and imidazole N-H to acceptor residues (e.g., Asp, Glu, Gln) and to the carbonyl oxygen and imidazole nitrogen from donor residues (e.g., Arg, Lys, Ser).

Hydrophobic Interactions: From the methyl group and the imidazole ring with nonpolar residues (e.g., Val, Leu, Ile, Phe).

The following table summarizes docking results for various imidazole carboxamide derivatives against different protein targets, illustrating the range of binding affinities and key interactions observed in computational studies.

| Compound Class | Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Imidazole-based drugs | Human Myeloperoxidase (MPO) | 1DNU | -7.13 | PHE A:99, ARG C:239 |

| Asymmetric imidazole-4,5-dicarboxamides | SARS-CoV-2 Main Protease | - | - | Cys145, His41 |

| Imidazole derivatives | MAPK Inhibitor | 1a9u | - | (At least one hydrogen bond) |

| Imidazole derivatives | GlcN-6-P synthase | 2VF5 | - | Ser347 |

| 1H-benzo[d]imidazole-4-carboxamides | PARP-1 | - | - | (Hydrogen bond formation) |

This table is a compilation of data from multiple studies on different imidazole derivatives to demonstrate the application of molecular docking. researchgate.netnih.govrsc.orgbohrium.comjchr.org

Structure Activity Relationships Sar and Structure Kinetic Relationships Skr in 1h Imidazole 4 Carboxamide, 5 Methyl Derivatives

Design Principles for Modulating Biological Activity through Structural Modifications

The design of novel 1H-imidazole-4-carboxamide derivatives is guided by several key principles aimed at modulating their interaction with biological targets. A primary strategy is structure-based drug design (SBDD), which utilizes the three-dimensional structure of the target protein to guide the synthesis of complementary ligands. acs.orgnih.gov This approach allows for the rational design of molecules that can form specific, high-affinity interactions with key residues in an active site or an allosteric pocket.

One design strategy involves identifying a novel pharmacophoric class and then modifying it to enhance activity. For instance, the benzo[d]imidazole-2-carboxamide scaffold was designed as a novel anti-tuberculosis agent by analyzing the structures of FDA-approved drugs and other reported anti-TB benzimidazoles. nih.gov In another example, researchers designed asymmetric imidazole-4,5-dicarboxamide derivatives based on the active site structure and hydrolysis mechanism of the SARS-CoV-2 main protease. rsc.org

A more advanced design principle involves creating inhibitors that stabilize protein-protein complexes. A series of 5-amino-4-fluoro-1H-benzo[d]imidazole-6-carboxamide derivatives were designed to act as a "clamp," stabilizing the MEK/RAF protein complex and effectively inhibiting both kinases. nih.gov This approach represents a shift from simple competitive inhibition to a more complex mechanism of action. Furthermore, addressing drug resistance is a critical design consideration. To overcome resistance from gatekeeper mutations in targets like Fibroblast Growth Factor Receptors (FGFRs), novel pan-FGFR covalent inhibitors based on a 5-amino-1H-pyrazole-4-carboxamide scaffold were designed to bind irreversibly to both wild-type and mutant forms of the enzyme. nih.gov

Positional and Substituent Effects on Molecular Interactions

The biological activity of 1H-imidazole-4-carboxamide derivatives is highly sensitive to the nature and position of substituents on the imidazole (B134444) core and its appended functionalities. SAR studies systematically explore these effects to optimize molecular interactions.

The substitution pattern on aryl rings attached to the imidazole core is a common area of investigation. In a series of 1,2-diaryl imidazole carboxamides developed as cholecystokinin (B1591339) 1 receptor (CCK1R) agonists, modifications to the aryl groups led to significant variations in potency. researchgate.net For example, replacing a phenyl group with a 2-naphthyl group improved activity, and further substitutions on the naphthyl ring fine-tuned the potency. researchgate.net

| Compound | Ar1 Group | Ar2 Group | EC50 (nM) researchgate.net |

| 4 | Phenyl | Phenyl | 2.5 |

| 8 | 4-Fluorophenyl | Phenyl | 9.6 |

| 9 | 2-Naphthyl | Phenyl | 1.3 |

| 14 | 2-Naphthyl | 3-Quinoline | 0.078 |

This table illustrates the effect of aryl group substitutions on the agonist activity (EC50) of 1,2-diaryl imidazole carboxamides at the CCK1R.

Similarly, in a series of c-Met kinase inhibitors featuring a 4-phenoxypyridine (B1584201) moiety linked to an imidazole-4-carboxamide, preliminary SAR studies indicated that electron-withdrawing groups, particularly halogens, on the terminal phenyl rings were beneficial for improving antitumor activities. nih.gov For PARP-1 inhibitors based on a 2-phenyl-benzimidazole-4-carboxamide scaffold, the nature of a linker group and terminal substituents was found to be crucial. nih.gov The data showed that a 1,4-diazepane linker group generally conferred greater anti-proliferation activity than a piperazine (B1678402) group, and a terminal 3-methyl-furanyl group exhibited robust PARP-1 inhibitory activity. nih.gov

| Compound | Linker | Terminal Group | PARP-1 IC50 (nM) nih.gov | MDA-MB-436 IC50 (µM) nih.gov |

| 6b | Piperazine | 3-Methyl-furanyl | 8.65 | >50 |

| 6m | 1,4-Diazepane | 3-Methyl-furanyl | 42.14 | 25.36 |

| 6r | 1,4-Diazepane | 2-Thiophenyl | 10.65 | 31.25 |

This table shows the impact of linker and terminal group modifications on the inhibitory activity of 1H-benzo[d]imidazole-4-carboxamide derivatives against the PARP-1 enzyme and the MDA-MB-436 cancer cell line.

The position of substituents on the imidazole ring itself is also critical. Studies on imidazole-coumarin conjugates revealed that an unsubstituted hydrogen atom at the N(1) position of the imidazole was a key factor for potent anti-hepatitis C virus activity. mdpi.com

Pharmacophore Modeling and Ligand-Based Drug Design Concepts

In the absence of a known target structure, ligand-based methods such as pharmacophore modeling are invaluable. dovepress.com A pharmacophore represents the three-dimensional arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific biological target. nih.govdergipark.org.tr

A pharmacophore model is typically generated from a set of potent, structurally diverse ligands. nih.gov For imidazole derivatives, pharmacophore models often highlight the imidazole ring as a key feature, capable of participating in aromatic interactions and acting as a hydrogen bond donor or acceptor. nih.govresearchgate.net For example, a computational study on imidazole derivatives as potential SARS-CoV-2 inhibitors generated pharmacophore models where the imidazole rings contributed significantly to binding affinity, forming aromatic interactions and, in some cases, acting as hydrogen bond donors. nih.govresearchgate.net

Once a pharmacophore model is created and validated, it can be used as a 3D query to screen large compound libraries (virtual screening) to identify novel molecules that match the required spatial arrangement of features and are therefore likely to be active. dovepress.comdergipark.org.tr This approach allows for the rapid identification of new chemical scaffolds or derivatives for further development. The process often involves several stages, including the generation of multiple hypotheses and their statistical validation to ensure the model has strong predictive ability. researchgate.net

Scaffold Hopping and Bioisosteric Replacements in Imidazole Carboxamide Research

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover new chemical entities and optimize lead compounds. niper.gov.in Scaffold hopping involves replacing the central core of a molecule with a chemically different one while preserving the original biological activity. mdpi.com This is often done to improve properties such as metabolic stability, solubility, or to escape existing patent space. niper.gov.in

A notable example in imidazole carboxamide research was the discovery of TAK1 inhibitors. acs.orgnih.gov An initial screening identified a cluster of hits based on a pyrrole-2,4-dicarboxamide scaffold. A subsequent "scaffold-hop" to the corresponding imidazole core resulted in a significant increase in biochemical potency. acs.orgnih.gov Similarly, the design of new anti-TB agents involved a conceptual hop to a benzo[d]imidazole-2-carboxamide scaffold, which was identified as a novel and promising pharmacophoric class. nih.gov

Bioisosteric replacement is the exchange of an atom or functional group with another that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic parameters. cambridgemedchemconsulting.combenthamscience.com In the context of imidazole carboxamides, the amide bond itself is a frequent target for bioisosteric replacement to improve metabolic stability. Heterocyclic rings such as triazoles, oxadiazoles, or even other imidazoles can serve as effective amide bioisosteres, mimicking the hydrogen bonding capabilities while being less susceptible to hydrolysis. drughunter.com Another common bioisosteric replacement involves substituting a carboxylic acid group with a tetrazole or phosphonic acid. nih.gov This change can maintain the necessary acidic character for target binding while improving properties like cell permeability and duration of action. nih.gov

Development of Predictive Models for Biological Potency and Selectivity

To accelerate the drug discovery process, computational models are developed to predict the biological potency and selectivity of new derivatives before their synthesis. Quantitative Structure-Activity Relationship (QSAR) is a prominent modeling technique that correlates variations in the physicochemical properties of compounds with their biological activities. nih.gov

A QSAR model is built using a "training set" of compounds with known activities. nih.gov The chemical structures are represented by numerical descriptors (e.g., lipophilicity, electronic properties, steric parameters), and a mathematical equation is derived to link these descriptors to activity (e.g., IC50 or EC50 values). The model's predictive power is then validated using an external "test set" of compounds not used in model generation. nih.gov

These models are crucial for predicting not only potency but also selectivity. Selectivity is a critical parameter, as a drug must interact with its intended target with minimal off-target effects. Predictive models can be designed to differentiate between closely related targets, such as enzyme isoforms. For instance, in the development of carbonic anhydrase inhibitors, tri-aryl imidazole derivatives were designed and modeled to achieve high selectivity for the cancer-related isoforms hCA IX and XII over the ubiquitous hCA II isoform. researchgate.net Docking studies and molecular modeling helped to rationalize the observed selectivity, showing how certain compounds adopted binding modes that were more favorable in the active site of the target isoform. researchgate.net Another aspect of selectivity is differentiating between binding pockets on the same target; some imidazole derivatives were found to selectively bind to a cofactor-binding pocket rather than the enzyme's active site, an allosteric mechanism that predictive models can help to explore. mdpi.com The validation of these predictive models is rigorous, often employing statistical methods to assess their correlation coefficients, cost differences, and root-mean-square deviation (RMSD) to ensure their reliability. researchgate.net

Advanced Research Applications and Methodologies Involving 1h Imidazole 4 Carboxamide, 5 Methyl

Building Block in the Synthesis of Complex Heterocyclic Compounds

The chemical structure of 1H-Imidazole-4-carboxamide, 5-methyl-, featuring a reactive aldehyde group adjacent to a methyl-substituted imidazole (B134444) ring, makes it a valuable starting material for constructing a variety of larger, more complex heterocyclic molecules. Its utility is demonstrated in the synthesis of both purine (B94841) analogs and various fused heterocyclic systems.

The imidazole core is a fundamental component of the purine structure, which is central to the makeup of nucleic acids. Imidazole derivatives, particularly those with functional groups like aldehydes, are key intermediates in the laboratory synthesis of purine analogs. researchgate.net These analogs are crucial in medicinal chemistry and drug discovery. The aldehyde group on 1H-Imidazole-4-carboxamide, 5-methyl- can participate in condensation and cyclization reactions to form the pyrimidine (B1678525) ring, which is fused to the existing imidazole to create the characteristic purine scaffold.

While specific examples detailing the direct conversion of 1H-Imidazole-4-carboxamide, 5-methyl- to purines are not prevalent, its application in synthesizing complex heterocyclic structures like phenylahistin (B1241939) derivatives showcases its utility. In one reported synthesis, 4-methyl-5-imidazolecarboxaldehyde was introduced to a diketopiperazine scaffold to create a complex, multi-ring system. lookchem.com This type of reaction highlights the compound's role in building intricate molecular architectures that can mimic or interact with biological systems, a principle that also underlies the synthesis of purine analogs for therapeutic research.

A significant application of 1H-Imidazole-4-carboxamide, 5-methyl- is in the synthesis of fused heterocyclic systems, where the imidazole ring is merged with another ring structure. Research has shown its successful conversion into various fused benzo-heterocycles. researchgate.net

In a notable study, 4-methyl-5-imidazole carbaldehyde was utilized as the starting material to produce benzoxazole, benzothiazole, and benzoimidazole derivatives through a two-step reaction involving the aldehyde group. researchgate.net This demonstrates its capacity to act as a foundational component for a range of different fused systems.

Furthermore, the compound is employed in the synthesis of more elaborate structures through the formation of Schiff bases. The aldehyde functionality readily reacts with primary amines to form an imine linkage. This reaction has been used to generate Schiff base condensates with molecules like tris(2-aminoethyl)amine (B1216632) (tren), leading to the formation of large macrocyclic complexes with metal ions such as manganese(II) and iron(III). researchgate.net These complex structures have applications in coordination chemistry and materials science. The compound also serves as a ligand in the synthesis of imidazolate-based metal-organic frameworks (MOFs). google.com

The following table summarizes the documented synthetic applications of 1H-Imidazole-4-carboxamide, 5-methyl- as a building block.

| Starting Material | Reagent(s) | Product Type | Application Area |

| 4-Methyl-5-imidazolecarboxaldehyde | o-Aminophenol / o-Aminothiophenol / o-Phenylenediamine | Fused Benzoxazole / Benzothiazole / Benzoimidazole | Medicinal Chemistry, Materials Science |

| 4-Methyl-5-imidazolecarboxaldehyde | tris(2-aminoethyl)amine (tren) or tris(3-aminopropyl)amine (B1583958) (trpn) | Schiff Base Condensates / Macrocyclic Complexes | Coordination Chemistry |

| 4-Methyl-5-imidazolecarboxaldehyde | Cyclo(Gly-Phe) | Dehydrohistidinyl-phenylalanine derivative | Bioactive Compound Synthesis |

| 4-Methyl-5-imidazolecarboxaldehyde | Metal salts (e.g., Cadmium(II)) | Metal-Organic Frameworks (MOFs), Coordination Complexes | Materials Science, Catalysis |

Integration in High-Throughput Screening (HTS) Methodologies

The imidazole carboxamide scaffold, including derivatives of 1H-Imidazole-4-carboxamide, 5-methyl-, is frequently utilized in high-throughput screening (HTS) campaigns to identify novel bioactive molecules. HTS allows for the rapid testing of vast compound libraries against specific biological targets, accelerating the early phases of discovery research. nih.gov Methodologies such as the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) have been successfully employed to screen for inhibitors based on this chemical structure. nih.govmdpi.com For instance, a high-throughput AlphaScreen-based random screening approach was instrumental in identifying novel 5-carbonyl-1H-imidazole-4-carboxamides that inhibit the interaction between HIV-1 integrase and the cellular cofactor LEDGF/p75. nih.gov

The technical infrastructure for these screening efforts is sophisticated, involving automated liquid handlers, sensitive plate readers, and advanced imaging systems. Nanoscale, automated synthesis and screening platforms can further accelerate this process, using technologies like acoustic droplet ejection (as with the Echo 555) to perform reactions and assays in nanoliter volumes, significantly reducing reagent consumption and increasing throughput. rsc.org HTS campaigns have successfully identified numerous "hit" compounds from libraries containing tens of thousands of molecules, which are then subjected to further kinetic and mechanistic analysis. nih.gov

Interactive Table: HTS Technologies for Imidazole-Based Compound Screening

| HTS Technology | Description | Application Example | Reference |

| AlphaScreen™ | A bead-based, non-radioactive assay that measures the interaction between two molecules. Light excitation of a donor bead generates singlet oxygen, which diffuses to an acceptor bead in proximity, triggering a chemiluminescent signal. | Screening for inhibitors of the HIV-1 integrase-LEDGF/p75 protein-protein interaction. nih.govmdpi.com | nih.govmdpi.com |

| Fluorogenic Assays | Assays that use a non-fluorescent substrate which becomes fluorescent upon enzymatic action. The rate of fluorescence increase is proportional to enzyme activity. | Evaluating the inhibitory potency of imidazole derivatives against the SARS-CoV-2 main protease. rsc.org | rsc.org |

| Phosphate (B84403) Assay | A colorimetric or fluorescent assay that measures the release of inorganic phosphate from an enzymatic reaction (e.g., from ATP hydrolysis). | Used in an HTS campaign against Escherichia coli N5-CAIR synthetase to find novel antimicrobial agents. nih.gov | nih.gov |

| High-Content Screening (HCS) | An imaging-based methodology that provides quantitative data on cellular phenotypes, such as apoptosis, cell growth, or protein localization. | Assessing the effects of PKC-ι inhibitors on cancer cell lines, including decreased cell growth and induction of apoptosis. nih.gov | nih.gov |

Potential Applications in Agricultural Chemistry Research (e.g., pest control mechanisms)

While the primary focus of research on 1H-imidazole-4-carboxamide, 5-methyl- and its derivatives has been in pharmacology, the fundamental bioactivities of this compound class suggest potential applications in agricultural chemistry. The core mechanism of action for many modern pesticides involves the targeted inhibition of essential enzymes in insects, fungi, or weeds. The demonstrated ability of imidazole carboxamides to act as potent and specific enzyme inhibitors in other biological systems provides a strong rationale for investigating their potential as agrochemicals.

Research could be directed toward screening these compounds against key agricultural pest enzymes that have homologs in the pathogens studied in pharmaceutical research. For example, enzymes crucial for insect metamorphosis, fungal cell wall synthesis, or pathogen metabolism could be targeted. The natural occurrence of the related compound 5-Aminoimidazole-4-carboxamide (B1664886) in plants like the common bean (Phaseolus vulgaris) and various microorganisms suggests that the imidazole carboxamide scaffold is biologically recognized and metabolized in diverse ecosystems. nih.gov

Future research could involve HTS campaigns to screen imidazole libraries against agricultural targets. Mechanistic studies would then follow to understand the mode of action, potentially identifying novel pest control agents that are effective and selective, minimizing impact on non-target organisms.

Interactive Table: Potential Research Directions in Agricultural Chemistry

| Potential Application | Target Pest Class | Hypothetical Mechanism of Action | Rationale |

| Insecticide Development | Insects (e.g., aphids, caterpillars) | Inhibition of essential enzymes in insect nervous or metabolic systems. | The imidazole scaffold is known to inhibit a wide range of enzymes, a common strategy for insecticide action. |

| Fungicide Development | Pathogenic Fungi (e.g., mildews, rusts) | Disruption of fungal-specific metabolic pathways or enzymes required for cell integrity. | Proven efficacy against microbial pathogens (e.g., HIV) suggests potential against fungal pathogens. |